2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
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Overview
Description
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is an organic compound with the molecular formula C12H11NO4 This compound features a benzoic acid core substituted with a methoxy group linked to a 5-methyl-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid typically involves the reaction of 5-methyl-1,2-oxazole with a suitable benzoic acid derivative. One common method includes the use of a methoxy group as a linker between the oxazole and benzoic acid moieties. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like isopropylmagnesium chloride (i-PrMgCl) under controlled temperatures ranging from -25°C to -10°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from solvents like toluene are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing biological activity. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid: Similar structure with an additional methoxy group.
Indole derivatives: Share similar aromatic ring systems and biological activities.
Pyrrole derivatives: Known for their diverse biological activities and structural similarities
Uniqueness
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is unique due to its specific combination of a benzoic acid core with an oxazole ring, providing distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-6-9(13-17-8)7-16-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXIOOGNLQDGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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